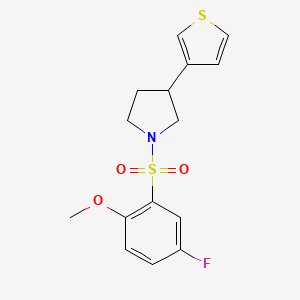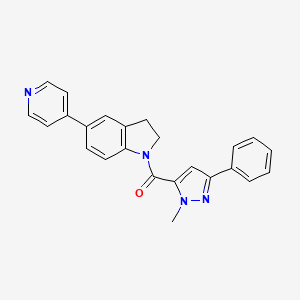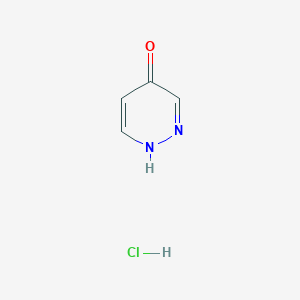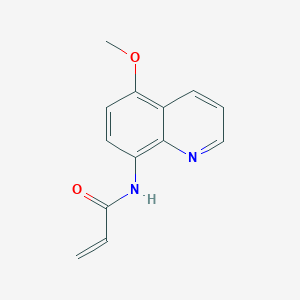
N-(5-Methoxyquinolin-8-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxyquinolin-8-yl)prop-2-enamide, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule is a derivative of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. MQPA has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mécanisme D'action
N-(5-Methoxyquinolin-8-yl)prop-2-enamide exerts its inhibitory effects on proteases by binding to the active site of the enzyme. The presence of the propargyl group in this compound allows it to form a covalent bond with the active site of the enzyme, leading to irreversible inhibition. The quinoline ring structure of this compound also plays an important role in its inhibitory activity by interacting with the enzyme through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-Methoxyquinolin-8-yl)prop-2-enamide in lab experiments is its potent inhibitory activity against several proteases. This makes it a valuable tool for studying the role of proteases in various biological processes. However, one of the limitations of using this compound is its irreversible inhibitory activity, which can make it difficult to study the effects of proteases in a reversible manner.
Orientations Futures
There are several future directions for research on N-(5-Methoxyquinolin-8-yl)prop-2-enamide. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new protease inhibitors based on the structure of this compound is an important area of research that could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(5-Methoxyquinolin-8-yl)prop-2-enamide can be synthesized using several methods. One of the most common methods involves the reaction of 5-methoxyquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine in the presence of a base to yield this compound. Another method involves the reaction of 5-methoxyquinoline-8-carboxaldehyde with propargylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(5-Methoxyquinolin-8-yl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. One of the most important applications of this compound is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and plasmin. This compound has also been investigated for its potential use as an anticoagulant and antithrombotic agent.
Propriétés
IUPAC Name |
N-(5-methoxyquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-10-6-7-11(17-2)9-5-4-8-14-13(9)10/h3-8H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJOOCTNRLVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2729394.png)
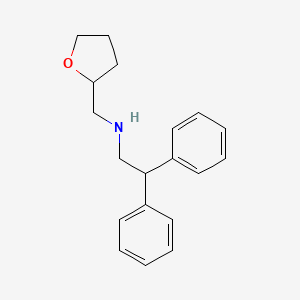
![[(3R)-piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2729398.png)
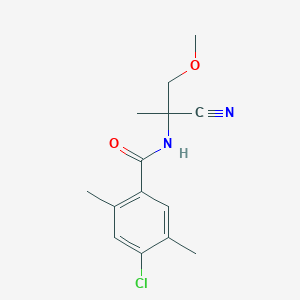
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)
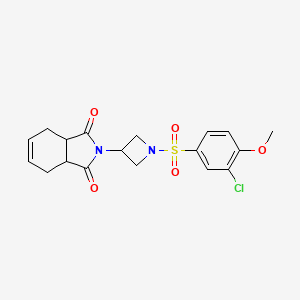
![1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2729407.png)
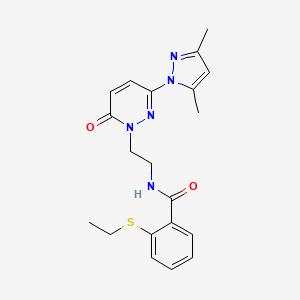
![N-(furan-2-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729410.png)
